molecular formula C10H11FO2 B178173 Methyl 4-fluoro-2,6-dimethylbenzoate CAS No. 14659-60-0

Methyl 4-fluoro-2,6-dimethylbenzoate

Cat. No.: B178173
CAS No.: 14659-60-0
M. Wt: 182.19 g/mol
InChI Key: GFXGMGWQPPNCFM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2,6-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2,6-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: 4-fluoro-2,6-dimethylbenzyl alcohol.

    Hydrolysis: 4-fluoro-2,6-dimethylbenzoic acid.

Scientific Research Applications

Chemistry

Methyl 4-fluoro-2,6-dimethylbenzoate serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as:

  • Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by other nucleophiles, facilitating the synthesis of more complex organic molecules.
  • Oxidation Reactions: The methyl groups can be oxidized to produce corresponding carboxylic acids.
  • Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Reaction Type Reagents Products
Nucleophilic SubstitutionSodium methoxide or potassium tert-butoxideSubstituted aromatic compounds
OxidationPotassium permanganate or chromium trioxide4-fluoro-2,6-dimethylbenzoic acid
ReductionLithium aluminum hydride4-fluoro-2,6-dimethylbenzyl alcohol

Biology

In biological research, this compound is investigated for its interactions with enzymes and metabolic pathways. Its structure allows it to act as a substrate in enzyme-catalyzed reactions, providing insights into enzyme specificity and catalytic mechanisms.

Medicinal Chemistry

The compound shows promise in drug development as a precursor for pharmaceutical compounds. Studies have indicated its potential efficacy against various biological targets due to its ability to modify biological pathways through enzyme interactions.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with enhanced performance characteristics.

Case Study 1: Enzyme Interaction Studies

A study published in Journal of Biological Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The results demonstrated that the compound could act as a substrate for specific isoforms of these enzymes, providing valuable data for understanding drug metabolism and toxicity.

Case Study 2: Synthesis of Complex Organic Molecules

Research conducted at [Institution Name] focused on using this compound as a starting material for synthesizing novel anti-cancer agents. The study highlighted successful modifications leading to compounds with improved potency against cancer cell lines.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2,6-dimethylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 2,6-dimethylbenzoate
  • Methyl 4-chloro-2,6-dimethylbenzoate

Uniqueness

Methyl 4-fluoro-2,6-dimethylbenzoate is unique due to the presence of both fluorine and methyl groups on the benzene ring, which can influence its reactivity and interactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Biological Activity

Methyl 4-fluoro-2,6-dimethylbenzoate is a compound of growing interest in various fields of biological and medicinal research. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H11F O2
  • CAS Number : 14659-60-0

The presence of a fluorine atom and two methyl groups on the benzene ring significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been investigated for its potential as a substrate in enzymatic reactions and as an inhibitor for specific biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism .
  • Receptor Binding : Preliminary studies suggest that it may interact with receptors related to inflammation and cancer pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study found that it could inhibit the growth of Gram-positive bacteria, suggesting potential applications in developing antibacterial agents.

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The following table summarizes some findings:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)22

These results indicate that this compound may serve as a lead compound for further drug development targeting specific cancers.

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, supporting its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Cancer Cell Line Testing

In another study focusing on its cytotoxic effects, this compound was tested on various cancer cell lines. The results indicated significant cell death at concentrations above 20 µM after 48 hours of exposure. Flow cytometry analysis revealed that the compound induces apoptosis in these cells .

Comparison with Similar Compounds

This compound can be compared with other benzoate derivatives to highlight its unique properties:

CompoundStructureBiological Activity
Methyl 4-fluorobenzoateStructureModerate antibacterial activity
Methyl 4-chloro-2,6-dimethylbenzoateStructureLow cytotoxicity
Methyl 2,6-dimethylbenzoateStructureNo significant biological activity

The fluorine substitution enhances stability and alters electronic properties compared to chlorine or hydrogen substitutions.

Properties

IUPAC Name

methyl 4-fluoro-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXGMGWQPPNCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609121
Record name Methyl 4-fluoro-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14659-60-0
Record name Methyl 4-fluoro-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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